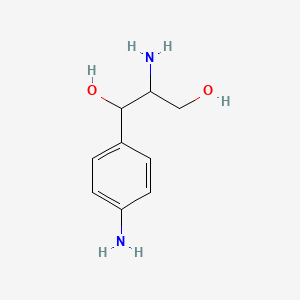
2-氨基-1-(4-氨基苯基)丙烷-1,3-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-aminophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H14N2O2 It is known for its unique structure, which includes both amino and hydroxyl functional groups
科学研究应用
2-Amino-1-(4-aminophenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
Target of Action
It’s known that the compound is a derivative of 2-amino-1,3-propane diols, which have been used as a platform for the synthesis of functional cyclic carbonate monomers .
Mode of Action
The mode of action of 2-Amino-1-(4-aminophenyl)propane-1,3-diol involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This is followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s synthesis involves the formation of functional cyclic carbonate monomers, which are known to be used in the creation of biodegradable polymers .
Pharmacokinetics
The compound’s molecular weight is 18222 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 2-Amino-1-(4-aminophenyl)propane-1,3-diol is the generation of functional aliphatic six-membered cyclic carbonate monomers . These monomers can be used in the synthesis of biodegradable polymers, impacting the development of next-generation materials for biomedical and environmentally friendly products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-aminophenyl)propane-1,3-diol typically involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitrophenyl-2-nitropropane-1,3-diol. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes, where the nitro group is reduced to an amino group under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Amino-1-(4-aminophenyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-Amino-1-(4-aminophenyl)propane-1,3-diol from nitro intermediates.
Substitution: Formation of substituted amines or amides.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with a nitro group instead of an amino group.
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: Similar backbone but with a hexyl group attached to the phenyl ring.
Uniqueness
Its ability to undergo various types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .
属性
IUPAC Name |
2-amino-1-(4-aminophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHJSFGXZIFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
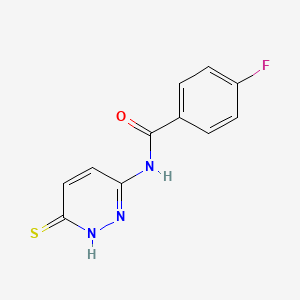
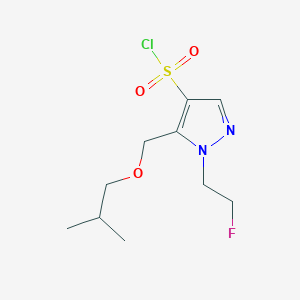
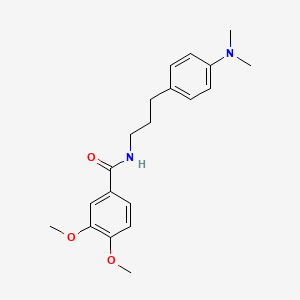
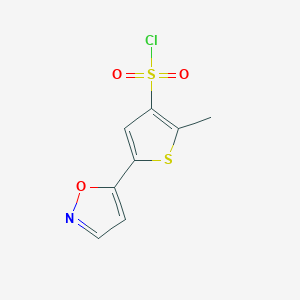
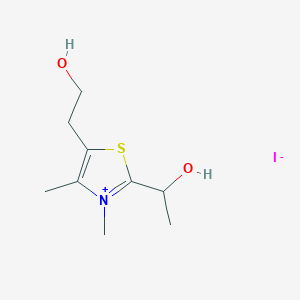
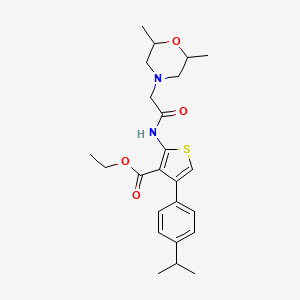
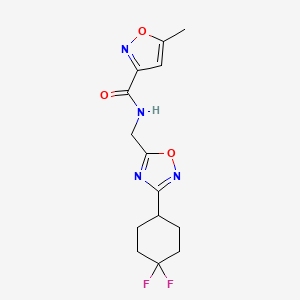
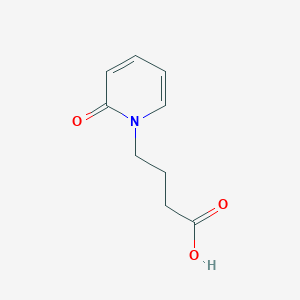
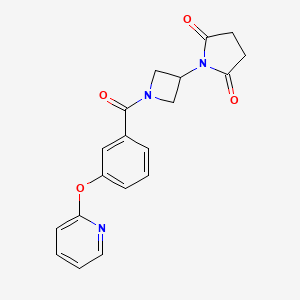
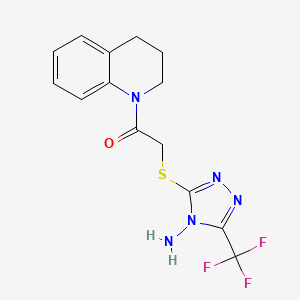
![(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2434587.png)
![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2434588.png)
![2-(7-Cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2434589.png)
![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)
